
Menadione epoxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Menadione epoxide can be synthesized through the epoxidation of menadione. One common method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst. For instance, the zeolite imidazolate framework ZIF-8 has been shown to exhibit superior catalytic performance in the epoxidation of the electron-deficient carbon-carbon double bond in menadione using aqueous hydrogen peroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of heterogeneous catalysts and oxidizing agents to achieve efficient and scalable synthesis
Chemical Reactions Analysis
Types of Reactions: Menadione epoxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound back to menadione or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of catalysts like ZIF-8.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Further oxidized quinone derivatives.
Reduction: Menadione and its reduced forms.
Substitution: Substituted naphthoquinone derivatives.
Scientific Research Applications
Chemical Applications
Menadione epoxide serves as a precursor for synthesizing various quinone derivatives, which are integral in organic chemistry. It is particularly valuable in studying redox reactions due to its ability to generate reactive oxygen species (ROS).
Synthesis of Quinone Derivatives
- Reaction Conditions : this compound can be synthesized through the epoxidation of menadione using oxidizing agents like hydrogen peroxide in the presence of catalysts such as zeolite imidazolate frameworks (ZIFs) .
- Products : The oxidation of this compound leads to further oxidized quinone derivatives, while reduction processes yield menadione and substituted naphthoquinone derivatives .
Biological Applications
This compound's biological activities have been extensively studied, particularly its role in redox biology and potential therapeutic applications.
Anticancer Activity
- Mechanism : Research indicates that this compound can inhibit cancer cell proliferation through ROS-mediated pathways. A study demonstrated its efficacy against fibrosarcoma HT-1080 cells by inducing ferroptosis, a regulated form of cell death linked to lipid peroxidation .
- Case Study : In vitro studies showed that treatment with this compound resulted in increased lipid peroxidation levels and reduced cell viability, highlighting its potential as an anticancer agent .
Immunomodulatory Effects
- Experimental Models : In rabbit models of induced arthritis, this compound treatment significantly reduced inflammation and joint damage. This suggests its potential use in managing autoimmune conditions by modulating immune responses .
- Biochemical Impact : The compound decreased glucose 6-phosphate dehydrogenase activity in synovial lining cells, indicating interference with metabolic pathways associated with inflammation .
Antimicrobial Properties
This compound exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes through oxidative damage. This property opens avenues for developing new antimicrobial agents .
Industrial Applications
In the industrial sector, this compound is utilized in synthesizing bioactive compounds and as a catalyst in organic reactions. Its versatility makes it a valuable component in various chemical processes.
Catalytic Applications
- This compound can act as a catalyst in organic reactions, enhancing reaction efficiency and product yields. Its ability to participate in redox cycles is particularly advantageous for catalyzing oxidation reactions .
Data Tables
Application Area | Specific Use | Observations |
---|---|---|
Chemistry | Precursor for quinone synthesis | Facilitates redox reactions |
Biology | Anticancer agent | Induces ferroptosis in cancer cells |
Immunomodulation | Reduces inflammation in arthritis models | |
Industry | Catalyst in organic reactions | Enhances yields and efficiency |
Mechanism of Action
Menadione epoxide exerts its effects primarily through redox reactions. It can undergo reduction to form menadiol, which is involved in the gamma-carboxylation of glutamic acid residues in certain proteins. This process is crucial for the activation of vitamin K-dependent coagulation factors, including prothrombin and factors VII, IX, and X . The redox cycling of this compound also generates reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Menadione epoxide is unique due to its epoxide ring, which imparts distinct chemical reactivity compared to other naphthoquinones. Similar compounds include:
Menadione (2-methyl-1,4-naphthoquinone): The parent compound of this compound, used as a vitamin K precursor.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in green plants.
Menaquinone (Vitamin K2): A group of compounds produced by bacteria in the gut and involved in bone and cardiovascular health.
This compound’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications.
Biological Activity
Menadione epoxide, a derivative of menadione (vitamin K3), has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the existing literature.
Overview of this compound
This compound is formed through the epoxidation of menadione, a synthetic form of vitamin K. Menadione itself is known for its role in various biochemical processes, particularly in the synthesis of vitamin K-dependent proteins crucial for blood coagulation and bone metabolism. The unique structure of this compound allows it to participate in redox reactions, generating reactive oxygen species (ROS) which contribute to its biological effects.
The biological activity of this compound can be attributed to several key mechanisms:
- Reactive Oxygen Species Generation : Menadione and its derivatives, including this compound, can induce oxidative stress by generating ROS. This process is linked to various therapeutic effects, including anticancer properties and modulation of immune responses .
- Antioxidant Properties : While this compound generates ROS, it also exhibits antioxidant properties that can protect cells from oxidative damage under certain conditions. This duality makes it a potential candidate for therapeutic applications in oxidative stress-related diseases .
- Cell Signaling Modulation : this compound may influence cell signaling pathways involved in apoptosis and cell survival. Studies have shown that it can affect the expression of genes related to inflammation and apoptosis, making it relevant in conditions such as arthritis and cancer .
Biological Activities
This compound has been studied for various biological activities:
- Anticancer Effects : Research indicates that this compound can inhibit cancer cell proliferation through ROS-mediated pathways. For instance, it has shown efficacy against fibrosarcoma cells by inducing ferroptosis—a form of regulated cell death associated with lipid peroxidation .
- Immunomodulatory Effects : In experimental models of arthritis, treatment with menadione significantly reduced inflammation and joint damage. This suggests its potential as an immunomodulatory agent .
- Antimicrobial Activity : this compound has demonstrated antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes through oxidative damage .
1. Anticancer Activity
A study investigated the effects of this compound on fibrosarcoma HT-1080 cells. Results indicated that this compound inhibited cell growth and induced ferroptosis by increasing lipid peroxidation levels. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
2. Immunomodulation in Arthritis
In a rabbit model of experimentally induced arthritis, administration of this compound significantly reduced clinical signs of inflammation and joint swelling. This suggests that this compound could be beneficial in treating autoimmune conditions by modulating immune responses .
Data Tables
Q & A
Basic Research Questions
Q. How can Menadione epoxide be reliably detected and quantified in biological samples such as urine?
- Methodological Answer : Acid treatment (e.g., HCl) is essential to hydrolyze conjugated Menadione in urine, followed by liquid-liquid extraction using iso-octane for optimal recovery. Detection via HPLC or LC-MS is recommended, with validation through paired t-tests to confirm equivalent recoveries of Menadione and its metabolites (e.g., MK-2) . Ensure triplicate measurements to minimize variability.
Q. What is the role of this compound in cellular redox regulation, particularly under oxidative stress?
- Methodological Answer : Menadione induces metabolic shifts in NADH/NADPH balance, as shown in Pseudomonas fluorescens studies. Monitor NADPH levels fluorometrically or via enzymatic assays (e.g., using glucose-6-phosphate dehydrogenase). Experimental designs should include controls for baseline NADH/NADPH ratios and parallel ROS measurements (e.g., DCFH-DA probes) to correlate redox changes with oxidative stress responses .
Q. What are the primary metabolic pathways involved in this compound conversion in mammalian systems?
- Methodological Answer : Menadione undergoes hepatic reduction to Menadiol, followed by glucuronidation or sulfation. Use isotope-labeled Menadione (e.g., deuterated analogs) in tracer studies with LC-MS/MS to track metabolite distribution. Validate pathways using inhibitors (e.g., dicoumarol for NAD(P)H:quinone oxidoreductase) to isolate specific enzymatic contributions .
Advanced Research Questions
Q. How should experimental designs account for Menadione’s photochemical activity to avoid confounding results?
- Methodological Answer : Conduct experiments in light-controlled environments (e.g., amber glassware, darkroom conditions) to prevent unintended photoactivation. Use spin-trapping agents like DMPO to quantify hydroxyl radical formation via ESR spectroscopy. Include negative controls without Menadione to baseline endogenous ROS production (e.g., mitochondrial O₂⁻ in A549 cells) .
Q. How can researchers resolve contradictions in Menadione’s cytotoxic effects across different cell states (e.g., quiescent vs. logarithmic-phase cells)?
- Methodological Answer : Standardize endpoints (e.g., survival assays, DSB induction, glutathione depletion) across cell states. For Saccharomyces cerevisiae, synchronize cultures using nutrient deprivation for quiescent cells. Use multi-parametric analysis (e.g., ROS, SOD activity, lipid peroxidation) to identify state-specific vulnerabilities. Cross-validate with transcriptomic profiling to pinpoint redox-sensitive genes .
Q. What statistical approaches are optimal for analyzing Menadione toxicity data with high variability?
- Methodological Answer : Apply ROC curve analysis to distinguish susceptible vs. resistant isolates in antifungal assays. For survival data, use Kaplan-Meier plots with log-rank tests. Report mean ± SD and perform student’s t-tests for triplicate experiments. Address outliers via Grubbs’ test or non-parametric alternatives (e.g., Mann-Whitney U) .
Q. How can Menadione concentrations be optimized in antifungal susceptibility assays to balance efficacy and cytotoxicity?
- Methodological Answer : Perform dose-response curves with XTT/menadione-based metabolic assays. Start with a range of 0.1–10 μM Menadione and adjust based on isolate susceptibility (e.g., Candida spp.). Use time-kill studies with drug addition at staggered intervals (0–4 h post-inoculation) to assess dynamic interactions. Validate with checkerboard assays for synergy/antagonism .
Q. What analytical challenges arise in quantifying this compound conjugates, and how can they be mitigated?
- Methodological Answer : Conjugates (e.g., glucuronides) require enzymatic hydrolysis (β-glucuronidase) pre-analysis. Use deuterated internal standards (e.g., Menadione-d₆) to correct matrix effects in LC-MS. Validate recovery rates via spike-and-recovery experiments across physiological pH ranges (4–8) to account for instability in acidic/basic conditions .
Q. How does this compound interact with ascorbate to potentiate selective cancer cell toxicity?
- Methodological Answer : Co-incubate Menadione (1–10 μM) with sodium ascorbate (2–5 mM) in cancer vs. normal cell lines. Measure extracellular H₂O₂ via Amplex Red assays and intracellular GSH/GSSG ratios. Use catalase/SOD inhibitors to dissect ROS contributions. Confirm selectivity via Annexin V/PI staining and mitochondrial membrane potential (JC-1 dye) .
Q. What are the key considerations for ensuring Menadione stability in long-term cell culture experiments?
- Methodological Answer : Prepare Menadione stock solutions in DMSO (stored at −80°C) and avoid repeated freeze-thaw cycles. Pre-test stability via UV-Vis spectroscopy (λmax = 270 nm) over 24–72 h in culture media. Include antioxidants (e.g., NAC) in parallel experiments to distinguish Menadione-specific effects from media degradation artifacts .
Q. Contradictions and Validation
- Data Discrepancies : Evidence shows quiescent yeast cells exhibit higher Menadione susceptibility via survival assays but lower oxidative protein damage compared to logarithmic cells . Resolve by standardizing growth phase synchronization and endpoint selection.
- Toxicity Debates : While some studies highlight Menadione’s therapeutic potential in redox modulation , others emphasize its oxidative stress induction . Contextualize findings using cell-type-specific redox buffering capacity and in vivo vs. in vitro models.
Properties
IUPAC Name |
1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKDUBCRRYXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934995 | |
Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-59-6 | |
Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menadione epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menadione epoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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